molecular formula C14H10ClIN2O B5505657 N'-(4-chlorobenzylidene)-2-iodobenzohydrazide CAS No. 303088-34-8

N'-(4-chlorobenzylidene)-2-iodobenzohydrazide

Cat. No.: B5505657
CAS No.: 303088-34-8
M. Wt: 384.60 g/mol
InChI Key: LWFXEJCCVUNBAJ-RQZCQDPDSA-N
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Description

N’-(4-chlorobenzylidene)-2-iodobenzohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a benzohydrazide moiety substituted with a 4-chlorobenzylidene group and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chlorobenzylidene)-2-iodobenzohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and 2-iodobenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(4-chlorobenzylidene)-2-iodobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N’-(4-chlorobenzylidene)-2-iodobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Palladium-catalyzed cross-coupling reactions can facilitate the substitution of the iodine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-(4-chlorobenzylidene)-2-iodobenzohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific optical and electronic properties.

    Biological Studies: It is used in studies to understand its interactions with various enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism by which N’-(4-chlorobenzylidene)-2-iodobenzohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-chlorobenzylidene)-4-hydroxybenzohydrazide
  • N’-(4-(diethylamino)benzylidene)-4-hydroxybenzohydrazide
  • N-(4-nitrobenzylidene)aniline

Uniqueness

N’-(4-chlorobenzylidene)-2-iodobenzohydrazide is unique due to the presence of both a 4-chlorobenzylidene group and an iodine atom. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.

Properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClIN2O/c15-11-7-5-10(6-8-11)9-17-18-14(19)12-3-1-2-4-13(12)16/h1-9H,(H,18,19)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFXEJCCVUNBAJ-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303088-34-8
Record name N'-(4-CHLOROBENZYLIDENE)-2-IODOBENZOHYDRAZIDE
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